molecular formula C8H9ClNO4P B12552794 Methyl [(4-nitrophenyl)methyl]phosphonochloridate CAS No. 167700-91-6

Methyl [(4-nitrophenyl)methyl]phosphonochloridate

Cat. No.: B12552794
CAS No.: 167700-91-6
M. Wt: 249.59 g/mol
InChI Key: SYTIGHYCIOAIOL-UHFFFAOYSA-N
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Description

Methyl [(4-nitrophenyl)methyl]phosphonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methyl group, a nitrophenyl group, and a phosphonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-nitrophenyl)methyl]phosphonochloridate typically involves the reaction of methyl phosphonochloridate with 4-nitrobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-nitrophenyl)methyl]phosphonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of phosphonates or phosphonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl [(4-nitrophenyl)methyl]phosphonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(4-nitrophenyl)methyl]phosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-nitrophenyl)methyl]phosphonate
  • Methyl [(4-aminophenyl)methyl]phosphonochloridate
  • Methyl [(4-nitrophenyl)ethyl]phosphonochloridate

Uniqueness

Methyl [(4-nitrophenyl)methyl]phosphonochloridate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

167700-91-6

Molecular Formula

C8H9ClNO4P

Molecular Weight

249.59 g/mol

IUPAC Name

1-[[chloro(methoxy)phosphoryl]methyl]-4-nitrobenzene

InChI

InChI=1S/C8H9ClNO4P/c1-14-15(9,13)6-7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3

InChI Key

SYTIGHYCIOAIOL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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